![molecular formula C15H13N7OS B2852260 1-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 1903436-09-8](/img/structure/B2852260.png)

1-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

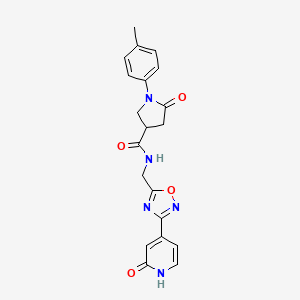

The compound “1-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide” is a heterocyclic compound . Heterocyclic compounds are cyclic compounds with at least two different elements as atom of ring members . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Novel Synthetic Approaches : The compound is related to the synthesis of imidazo and triazolopyridines, indicating a broader category of heterocyclic compounds. A study by Ramesha et al. (2016) describes T3P–DMSO mediated desulfurative cyclization as an efficient method for synthesizing imidazo[1,5-a]pyridines and [1,2,4]-triazolo[4,3-a]pyridines, showcasing the compound's relevance in developing novel synthetic routes with operational simplicity and high yields Ramesha et al., 2016.

Biological and Pharmacological Activities

Antimicrobial and Antituberculous Activity : Analogs of the compound have been synthesized for their potential antimicrobial and antituberculous activities. Titova et al. (2019) explored structural analogs of antituberculous agents through the synthesis of various aromatic or hetaromatic aldehydes with β-dicarbonyl compounds, demonstrating the potential of these compounds in addressing tuberculosis and analyzing structure-activity relationships Titova et al., 2019.

Cardiovascular Applications : A related study on cardiovascular agents by Sato et al. (1980) synthesizes and evaluates the coronary vasodilating and antihypertensive activities of 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems. This indicates potential applications of these compounds in developing cardiovascular drugs Sato et al., 1980.

Antimicrobial and Insecticidal Agents

Antimicrobial and Insecticidal Properties : Research by Bhuiyan et al. (2006) on thienopyrimidine derivatives shows pronounced antimicrobial activity, highlighting the compound's relevance in developing new antimicrobial agents. Furthermore, Soliman et al. (2020) synthesized biologically active heterocyclic compounds incorporating sulfonamide-bearing thiazole moieties showing potent insecticidal effects against Spodoptera littoralis, indicating the utility of these compounds in agricultural applications Bhuiyan et al., 2006; Soliman et al., 2020.

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been reported to interact with a variety of enzymes and receptors . These interactions can lead to diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Mode of Action

It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This binding can lead to changes in the function of these targets, resulting in the observed pharmacological effects.

Biochemical Pathways

Compounds with similar structures have been reported to affect a variety of biochemical pathways due to their interactions with different enzymes and receptors . These interactions can lead to changes in the function of these pathways, resulting in diverse downstream effects.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the potential ADME properties of this compound and their impact on its bioavailability.

Result of Action

Based on the reported pharmacological activities of similar compounds, it can be inferred that this compound may have diverse effects at the molecular and cellular level .

Biochemische Analyse

Biochemical Properties

The compound 1-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide is capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . It has been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been evaluated against human malignant melanoma cells (A375) using the standard MTT assay in vitro .

Molecular Mechanism

The molecular mechanism of action of this compound involves specific interactions with different target receptors . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

2-methyl-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N7OS/c1-21-12(4-6-17-21)15(23)16-8-14-19-18-13-3-2-11(20-22(13)14)10-5-7-24-9-10/h2-7,9H,8H2,1H3,(H,16,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLGIGCZIJFSDKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N7OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(propan-2-yl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B2852179.png)

![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea](/img/structure/B2852181.png)

![2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2852183.png)

![6-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2852191.png)

![N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B2852192.png)

![Pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2852195.png)

![2-{1-[2-(6-Oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetyl]azetidin-3-yl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2852196.png)

![Tert-butyl 2-((6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2852197.png)

![1,3,8-Triazaspiro[4.5]decan-4-one dihydrochloride](/img/structure/B2852198.png)